2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Descripción
Propiedades
IUPAC Name |
2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO5/c1-3-8-4-13(16)20-11-6-12(10(15)5-9(8)11)19-7(2)14(17)18/h4-7H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSENSGWXVHWIOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349799 | |
| Record name | 2-[(6-Chloro-4-ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840479-48-3 | |
| Record name | 2-[(6-Chloro-4-ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Table 1: Cyclization Conditions for Chromenone Formation
| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Hydroxy-4-ethylacetophenone | H₂SO₄ (conc.) | Ethanol | 80 | 72 | |
| 2-Hydroxy-4-ethylacetophenone | NaOH | DMF | 120 | 65 |
The reaction proceeds via intramolecular cyclization, forming the 2-oxo-2H-chromen scaffold. Acidic conditions (H₂SO₄) favor higher yields by promoting dehydration. The 7-hydroxy group is introduced by selective demethylation or hydroxylation of pre-functionalized intermediates.
Regioselective Chlorination at Position 6
Chlorination of 4-ethyl-7-hydroxy-2H-chromen-2-one is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) . SO₂Cl₂ in dichloromethane at 0–5°C provides 85–90% regioselectivity for position 6, attributed to the electron-donating ethyl group directing electrophilic substitution.
Key Observations:
-
Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates compared to THF or ethers.
-
Temperature Control : Excess heat leads to di- or tri-chlorinated byproducts.
-
Workup : Neutralization with aqueous NaHCO₃ followed by extraction yields 6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one as a pale yellow solid.
Etherification with Propanoic Acid Derivatives
The 7-hydroxy group undergoes Williamson ether synthesis with 2-bromopropanoic acid or its ester derivatives (Table 2).
Table 2: Etherification Reaction Parameters
| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromopropanoic acid | K₂CO₃ | Acetone | 12 | 68 | |
| Ethyl 2-bromopropanoate | NaH | DMF | 6 | 75 |
Mechanistic Insights :
-
Deprotonation of the 7-hydroxy group by a base (K₂CO₃, NaH) generates a phenoxide ion.
-
Nucleophilic attack on the α-carbon of 2-bromopropanoic acid forms the ether bond.
-
Ester derivatives (e.g., ethyl 2-bromopropanoate) require saponification with NaOH/EtOH to yield the free propanoic acid.
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction times for cyclization and etherification steps by 40–60%, achieving comparable yields to conventional methods.
Enzymatic Catalysis
Lipase-catalyzed ester hydrolysis offers a greener alternative to saponification, though yields remain suboptimal (50–55%).
Solid-Phase Synthesis
Immobilization of the chromenone intermediate on Wang resin enables stepwise functionalization, simplifying purification but requiring specialized equipment.
Purification and Characterization
Purification Methods :
-
Recrystallization : Ethanol/water mixtures (7:3 v/v) yield >95% pure product.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes chlorinated byproducts.
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J=7.6 Hz, 3H, CH₂CH₃), 2.68 (q, J=7.6 Hz, 2H, CH₂CH₃), 4.89 (q, J=6.8 Hz, 1H, OCH(CH₃)), 6.38 (s, 1H, H-3), 7.12–7.45 (m, 2H, H-5, H-8).
Challenges and Optimization Strategies
-
Byproduct Formation : Over-chlorination is mitigated by stoichiometric control of SO₂Cl₂ (1.05 eq).
-
Acid Sensitivity : The chromenone ring degrades under strong acidic conditions; neutral pH is maintained during etherification.
-
Scale-Up Limitations : Batch processes face heat dissipation issues in cyclization steps, addressed via flow chemistry systems .
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. Its effects are mediated through the binding to specific proteins and altering their function, leading to the observed biological activities .
Comparación Con Compuestos Similares
Table 1: Key Structural and Functional Differences Among Chromen-2-one Derivatives
Key Observations:
Substituent Effects on Bioactivity: Chloro groups (e.g., at position 6) enhance lipophilicity and binding to hydrophobic enzyme pockets, as seen in the target compound's COX inhibition . Ethyl vs. Methyl/Propyl groups: Ethyl substituents (position 4) balance metabolic stability and steric effects, whereas propyl groups increase bulk but reduce solubility . Ester vs. Acid moieties: Ethyl esters (e.g., in Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate) improve cell permeability but require hydrolysis for activation, unlike the free propanoic acid in the target compound .
Unique Features of the Target Compound: The 6-chloro-4-ethyl-propanoic acid substitution pattern distinguishes it from analogs like 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid, which lacks the chloro group and has a longer alkyl chain . Compared to indole-containing derivatives (e.g., 2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-6-yl)acetamide), the target compound lacks aromatic stacking capability but exhibits stronger acidity due to the propanoic acid group .
Synthetic and Industrial Considerations :
Actividad Biológica
2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-cancer properties and enzyme inhibition. This article reviews the current understanding of its biological activity, including relevant studies, mechanisms, and potential applications.
The compound has the following chemical characteristics:
- Molecular Formula : C14H13ClO5
- CAS Number : 900883-26-3
- Structure : The compound features a chromene backbone with a chloroethyl substituent and a propanoic acid moiety, which contributes to its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on chromene derivatives have shown their capability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
A study profiling various azumamides, which share structural similarities with the compound , demonstrated that certain derivatives exhibited potent inhibition against HDAC isoforms 1–3, with IC50 values ranging from 14 to 67 nM . This suggests that this compound could potentially possess similar inhibitory effects.
The proposed mechanism for the anticancer activity involves the inhibition of HDACs, leading to increased acetylation of histones and non-histone proteins. This alteration in acetylation status can affect gene expression related to cell growth and apoptosis. Additionally, compounds with similar structures have been shown to modulate various signaling pathways involved in cancer cell survival and proliferation.
Study 1: HDAC Inhibition
In a comparative study involving various chromene derivatives, researchers found that modifications on the chromene structure significantly influenced HDAC inhibitory activity. The presence of carboxylic acid groups was particularly noted to enhance potency compared to amide counterparts . Such findings underscore the importance of structural variations in determining biological efficacy.
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| Azumamide C | HDAC Inhibition | 14 | |
| Azumamide E | HDAC Inhibition | 67 | |
| Chromene Derivative | Cytotoxicity | Varies |
Future Directions
Further research is warranted to explore the specific biological activities of 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yloxy]propanoic acid. Potential areas include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.
- Structural Optimization : To enhance potency and selectivity against specific HDAC isoforms.
Q & A
Q. What are the established synthetic routes for 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, and what key reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution between 7-hydroxy-4-ethyl-6-chlorocoumarin and ethyl bromoacetate in anhydrous acetone with potassium carbonate as a base. Hydrolysis of the intermediate ester under acidic or basic conditions yields the final propanoic acid derivative . Key factors affecting yield include:
- Temperature : Optimal range of 60–80°C to avoid side reactions.
- Solvent polarity : Acetone enhances nucleophilicity of the phenolic oxygen.
- Catalyst : Anhydrous K₂CO₃ ensures efficient deprotonation.
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Esterification | Ethyl bromoacetate, K₂CO₃, acetone, reflux | 70–85% |
| Hydrolysis | 10% NaOH, ethanol, 50°C | 90–95% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
- NMR (¹H/¹³C) : Assigns protons and carbons (e.g., δ 6.8–7.2 ppm for aromatic H; δ 170–175 ppm for carbonyl C) .
- IR Spectroscopy : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and lactone (C=O ~1720 cm⁻¹) .
- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) achieve >98% purity with retention time ~8.2 min .
Advanced Research Questions
Q. How can synthesis be optimized for scalability while maintaining enantiomeric purity?
- Continuous flow reactors : Reduce reaction time and improve reproducibility by controlling residence time and temperature .
- Chiral catalysts : Use (R)-BINAP-Pd complexes to direct enantioselective coupling, achieving >99% ee .
- Purification : Simulated moving bed (SMB) chromatography separates enantiomers at scale .
Q. What strategies resolve contradictions in reported biological activities (e.g., COX inhibition IC₅₀ variability)?
- Standardized assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and COX-2 enzyme sources to minimize variability .
- Dose-response validation : Perform triplicate experiments with positive controls (e.g., indomethacin) to confirm IC₅₀ values.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from multiple studies to identify outliers .
Q. How does the chromen ring’s substitution pattern influence pharmacokinetics, and what computational methods predict these effects?
- Substituent effects : Chlorine at C6 enhances metabolic stability; ethyl at C4 increases lipophilicity (logP = 2.8) .
- ADME prediction : Use Schrödinger’s QikProp or SwissADME to model bioavailability (%F = 65–72%) and CYP450 interactions .
- MD simulations : GROMACS analyzes binding stability to serum albumin (ΔG = −8.2 kcal/mol) .
Q. What are best practices for determining crystal structure via X-ray diffraction?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Software : SHELXL for refinement (R-factor < 5%); WinGX for structure visualization and validation .
- Key metrics : Report anisotropic displacement parameters (ADPs) and hydrogen-bonding networks (e.g., O-H···O = 2.65 Å) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Q. Tables for Reference
Q. Table 1. Comparative Bioactivity of Analogous Chromen Derivatives
| Compound | Substituents | IC₅₀ (COX-2) | LogP |
|---|---|---|---|
| Target compound | 6-Cl, 4-Et | 1.2 µM | 2.8 |
| 4-Propyl analog | 4-Pr | 2.5 µM | 3.1 |
| 7-Methoxy analog | 7-OMe | 5.8 µM | 1.9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
